Finsolv TN
Description
Properties
CAS No. |
74565-11-0 |
|---|---|
Molecular Formula |
C22H36O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
15-hydroxypentadecyl benzoate |
InChI |
InChI=1S/C22H36O3/c23-19-15-10-8-6-4-2-1-3-5-7-9-11-16-20-25-22(24)21-17-13-12-14-18-21/h12-14,17-18,23H,1-11,15-16,19-20H2 |
InChI Key |
RMFFCSRJWUBPBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Esterification Process
Reactants : The primary reactants in the synthesis of Finsolv TN are benzoic acid and a blend of C12-15 alcohols.
Catalyst : An acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, is employed to facilitate the reaction.
Reaction Conditions : The reaction is conducted under reflux conditions to ensure complete conversion of reactants into the ester. The temperature is typically maintained between 150°C and 220°C depending on the specific alcohols used.
Duration : The reaction time can vary from 1 to 4 hours, with continuous monitoring for completion via techniques such as gas chromatography.
Reaction Mechanism
The mechanism of esterification involves the following steps:
- Protonation of the carbonyl oxygen in benzoic acid by the acid catalyst.
- Nucleophilic attack by the alcohol on the carbonyl carbon, forming a tetrahedral intermediate.
- Elimination of water and formation of the ester bond.
Purification
Post-reaction, this compound requires purification to remove unreacted materials and by-products:
Distillation : The reaction mixture is subjected to vacuum distillation to isolate this compound from residual alcohols and benzoic acid.
Characterization : The purity and identity of this compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
The efficiency of the preparation method can be quantified by measuring the yield of this compound after purification. Typical yields range from 85% to 95% based on the initial amounts of reactants used.
| Parameter | Value |
|---|---|
| Reaction Temperature | 150°C - 220°C |
| Reaction Time | 1 - 4 hours |
| Typical Yield | 85% - 95% |
In industrial settings, the preparation of this compound follows similar principles but incorporates continuous monitoring and optimization strategies:
Continuous Stirred Tank Reactors (CSTR) are often employed for large-scale production to maintain consistent reaction conditions.
Automation systems are utilized for precise control over temperature, pressure, and reactant feed rates, enhancing yield and product consistency.
Recent studies have focused on optimizing the esterification process for higher yields and reduced processing times. Research indicates that adjusting the molar ratios of reactants and refining catalyst types can significantly impact both yield and purity.
Chemical Reactions Analysis
Finsolv TN primarily undergoes esterification and hydrolysis reactions. In esterification, benzoic acid reacts with C12-15 alcohols to form the ester. Hydrolysis, on the other hand, involves the breakdown of the ester into its constituent alcohols and benzoic acid in the presence of water and an acid or base catalyst. The major products formed from these reactions are the original alcohols and benzoic acid .
Scientific Research Applications
Multifunctional Properties
Finsolv TN exhibits several key functionalities that contribute to its effectiveness in formulations:
- Emollient : Provides a smooth, moisturizing feel.
- Solubilizer : Efficiently dissolves lipophilic active ingredients.
- Anti-tack Agent : Reduces stickiness in formulations.
- Wetting Agent : Improves the dispersion of powders in liquids.
- Suspending Agent : Aids in stabilizing water-insoluble ingredients.
These properties allow this compound to be used across a wide range of products, enhancing both performance and user experience .
Applications in Cosmetic Formulations
This compound is widely applied in various cosmetic and personal care products. The following table summarizes its primary applications:
Case Study 1: Sunscreen Formulation
A comparative study evaluated the solubilization efficiency of this compound versus Ethyl Macadamiate for incorporating Avobenzone in sunscreen formulations. The results indicated that this compound maintained solubility at higher concentrations (up to 25%) compared to Ethyl Macadamiate when subjected to heating and cooling cycles. This demonstrates this compound's superior ability to stabilize active ingredients under varying conditions .
Case Study 2: Deodorant Formulation
In deodorant formulations, this compound was tested for its anti-whitening properties. When incorporated into antiperspirants, it effectively reduced the whitening effect commonly associated with aluminum-based compounds, thereby improving the aesthetic appeal of the product on the skin .
Mechanism of Action
Finsolv TN exerts its effects primarily through its emollient and solubilizing properties. It enhances the spreadability and absorption of cosmetic formulations, providing a dry lubricating feel. Its molecular targets include lipophilic cosmetic raw materials, which it solubilizes effectively, and volatile silicones, which it stabilizes. The pathways involved in its mechanism of action include the reduction of tackiness and whitening in formulations, as well as the improvement of product stability and efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Traditional Esters: Isopropyl Myristate (IPM) and Isopropyl Palmitate (IPP)
- Solubility : Finsolv TN outperforms IPM and IPP in dissolving challenging UV filters (e.g., avobenzone) and silicones, making it preferable in high-SPF formulations .
- Skin Feel : IPM and IPP may leave a greasy residue, whereas this compound provides a dry, silky finish .
- Safety : this compound is less comedogenic and irritating compared to IPM, which is associated with pore-clogging risks .
Other Benzoate Esters in the FINSOLV® Series
- Finsolv TPP : A patented blend of three benzoates offering superior UV filter solubility and 6-hour moisturization comparable to petrolatum, but with a lighter texture .
- Finsolv PG-22 (Dipropylene Glycol Dibenzoate) : Higher polarity than this compound, enabling compatibility with polar oils and improved stabilization in transparent antiperspirants .
- Finsolv EMG-20 (Methyl Gluceth-20 Benzoate) : Hydrophilic ester ideal for water-based formulations (e.g., sunscreens, shampoos) due to its dispersibility and humectant properties .
Cyclomethicone and Silicone Derivatives
- Volatility : Cyclomethicone evaporates quickly, leaving a matte finish, whereas this compound provides lasting emollience without volatility .
- Environmental Impact : Cyclomethicone faces regulatory restrictions due to environmental persistence, while this compound is biodegradable and eco-friendly .
Hydramol™ TGL Ester (Polyglyceryl-3 Laurate)
- Polarity : Hydramol TGL is hydrophilic, forming stable emulsions in aqueous systems, whereas this compound is hydrophobic, excelling in anhydrous formulations .
- Function : Hydramol TGL acts as a co-emulsifier, while this compound primarily solubilizes lipophilic actives .
Data Tables
Table 1: Key Properties of this compound vs. Comparable Esters
Research Findings
- Penetration Dynamics : this compound remains confined to the stratum corneum (91–94% recovery in horny layer), minimizing systemic absorption, unlike smaller esters (e.g., IPM) that penetrate deeper .
- Formulation Stability : In sunscreen models, this compound enhances UV filter dispersion and prevents crystallization, outperforming cyclomethicone in maintaining SPF efficacy .
Biological Activity
Finsolv TN, scientifically known as C12-15 Alkyl Benzoate, is a solubilizing ester widely used in cosmetic formulations. This compound exhibits various biological activities, primarily due to its unique chemical structure and properties. This article explores the biological activity of this compound, including its efficacy, safety profile, and applications based on diverse research findings.
This compound has the following chemical characteristics:
- CAS Number : 74565-11-0
- Molecular Formula : C22H36O3
- Molecular Weight : 348.5 g/mol
- IUPAC Name : 15-hydroxypentadecyl benzoate
- EINECS Number : 270-112-4
This compound is characterized by its non-toxic, non-irritating, and non-sensitizing properties, making it suitable for a wide range of cosmetic applications .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Solubilization of Active Ingredients
This compound acts as a superior solubilizer for lipophilic cosmetic raw materials, particularly sunscreen agents and volatile silicones. Its ability to enhance the solubility of these compounds improves product performance and stability .
2. Emollient Properties
As an emollient, this compound imparts a dry lubricating feel to formulations. This property is particularly beneficial in products such as deodorants and antiperspirants, where it helps reduce tackiness and improve user experience .
3. Skin Compatibility
This compound has been shown to be non-comedogenic and practically odorless, which enhances its appeal in personal care products. Clinical studies indicate that it does not cause dermal irritation or sensitization when used in cosmetic formulations .
Case Studies and Experimental Data
Several studies have been conducted to assess the biological activity of this compound:
Efficacy in Formulations
This compound has been successfully incorporated into various cosmetic products including:
- Sunscreens
- Deodorants/antiperspirants
- Emollient creams
- Makeup products
Its multifunctionality as a wetting agent and auxiliary suspending agent further supports its widespread use in personal care formulations .
Safety Profile
The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated the safety of C12-15 Alkyl Benzoate, concluding that it is safe for use in cosmetics at concentrations typically employed in formulations. However, they noted gaps in data regarding long-term exposure effects and recommended further studies to address these concerns .
Q & A
Q. How can researchers ensure compliance with ethical standards in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
